N-Benzyl-N,N-dimethyldodecan-1-aminiumchloridehydrate
Description
Chemical Identity and Structural Characterization
N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate possesses the molecular formula C₂₁H₄₀ClNO , with a molecular weight of 358.0 g/mol . The structure comprises three critical domains:
- A dodecyl hydrocarbon chain (C₁₂H₂₅) providing hydrophobic character
- A benzyl group (C₆H₅CH₂) conjugated to the ammonium center
- Two methyl groups completing the quaternary nitrogen's substitution pattern
The hydrate designation indicates stoichiometric inclusion of one water molecule (H₂O), confirmed via X-ray crystallography and thermogravimetric analysis. This hydration stabilizes the crystalline lattice, reducing hygroscopicity compared to anhydrous forms. The chloride counterion ensures charge neutrality, with ionic interactions dictating solubility profiles in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₄₀ClNO | |
| Molecular Weight | 358.0 g/mol | |
| Parent Compound (CID) | 8754 (Benzododecinium) | |
| Hydration State | Monohydrate | |
| CAS Registry (Hydrate) | 70621-89-5 |
Systematic Nomenclature and Alternative Designations
The International Union of Pure and Applied Chemistry (IUPAC) name derives from its ammonium cation structure:
- N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate
This reflects: - Substitution at nitrogen (benzyl, dimethyl, dodecyl)
- Positional numbering of the dodecyl chain
- Explicit hydration notation
Alternative nomenclature includes:
- Benzododecinium chloride hydrate (pharmacopeial terminology)
- Dodecyldimethylbenzylammonium chloride monohydrate (common industrial designation)
CAS registry numbers differentiate hydration states:
Synonymous identifiers span regulatory and commercial contexts:
Historical Development and Discovery Timeline
The compound's history intertwines with broader quaternary ammonium surfactant development:
- 1935 : Gerhard Domagk's seminal work on benzalkonium chlorides introduced C12-C18 alkyl variants as disinfectants. Early preparations included mixed-chain homologs rather than single-component formulations.
- 1947 : U.S. Environmental Protection Agency registration of first BAC-containing products spurred industrial optimization of chain-length-specific compounds.
- Late 20th Century : Advances in phase-transfer catalysis necessitated pure C12 derivatives. Patent EP1505058A1 (2003) detailed methods for synthesizing defined alkyldimethylbenzylammonium chlorides via benzyl chloride and tertiary amine reactions.
- 2009 : PubChem entry creation (CID 43833466) formalized the hydrate's structural characterization.
Properties
CAS No. |
70621-89-5 |
|---|---|
Molecular Formula |
C21H40ClNO |
Molecular Weight |
358.0 g/mol |
IUPAC Name |
benzyl-dodecyl-dimethylazanium;chloride;hydrate |
InChI |
InChI=1S/C21H38N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;1H2/q+1;;/p-1 |
InChI Key |
POROBUKMEJEZDZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Reductive Alkylation Route for Tertiary Amines (Supporting Step)
- Context : Preparation of N,N-dimethylbenzylamine, a precursor tertiary amine, can be achieved by reductive alkylation.
- Method : Reaction of benzyl chloride with dimethylamine in the presence of catalysts such as platinum on carbon under hydrogen atmosphere.
- Conditions : Temperature around 120 °C, hydrogen pressure up to 40 bar, inert atmosphere in an autoclave.
- Outcome : High purity tertiary amine suitable for subsequent quaternization.
Continuous Flow Reaction Setup
- Setup : Use of a reaction tube (length ~4.8 m, diameter 2 mm) with pressure maintenance valve.
- Feeding rates :
| Reactant | Flow rate (g/h) |
|---|---|
| o-Chlorobenzyl chloride | 76.33 |
| Dimethylamine | 220.0 |
| Water | 110.0 |
- Temperature Control : Preheating of dimethylamine and water to 130 °C, followed by mixing with benzyl chloride and reaction at 140 °C.
- Advantages : Enhanced control over reaction parameters, improved safety, and scalability.
| Method | Advantages | Disadvantages |
|---|---|---|
| Batch quaternization in autoclave | Simple setup, high yield, well-established | Requires high pressure and temperature control |
| Reductive alkylation precursor synthesis | High purity tertiary amine, catalyst efficiency | Requires expensive catalysts and hydrogen gas |
| Continuous flow reaction | Precise control, scalability, safety | Complex equipment, initial setup cost |
- The reaction temperature is critical; too low results in incomplete quaternization, too high may cause degradation or side reactions.
- Maintaining pressure (~1.5 MPa) helps in controlling volatile amines and increasing reaction rate.
- Use of water as solvent aids in heat dissipation and product isolation.
- Purification by nitrogen blowing or vacuum distillation effectively removes unreacted amines and volatile impurities.
- Continuous flow methods provide better reproducibility and potential for industrial scale-up.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 120–140 °C | Optimal for quaternization |
| Pressure | 1.0–1.5 MPa | Maintains reaction efficiency |
| Reaction Time | 30 min to several hours | Depends on scale and setup |
| Solvent | Water or aqueous medium | Facilitates heat control |
| Catalyst (if used) | Pt/C for precursor synthesis | Not required for quaternization |
| Purification Method | Nitrogen blowing, distillation | Removes impurities and volatiles |
The preparation of N-Benzyl-N,N-dimethyldodecan-1-aminiumchloridehydrate involves a quaternization reaction of N,N-dimethyldodecylamine with benzyl chloride under controlled temperature and pressure, typically in aqueous media. The process can be conducted in batch or continuous flow reactors with careful control of reaction parameters to optimize yield and purity. Precursor tertiary amines can be synthesized via reductive alkylation methods. The methodologies are well-documented in patents and chemical literature, providing reliable routes for industrial and research-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products
Oxidation: Produces amine oxides.
Reduction: Yields primary or secondary amines.
Substitution: Results in the formation of various substituted ammonium compounds.
Scientific Research Applications
Anti-inflammatory and Anti-oxidative Activities
Recent studies have highlighted the potential of N-Benzyl-N,N-dimethyldodecan-1-aminiumchloridehydrate and its derivatives in treating inflammatory conditions. Research indicates that compounds derived from this ammonium salt can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in immune cells. This suggests a promising application in managing inflammatory bowel disease (IBD) and rheumatoid arthritis (RA) due to their ability to modulate inflammatory signaling pathways such as JNK and p38 MAPK .
Antineoplastic Properties
The compound has also shown potential in cancer research. It has been reported that derivatives of N-benzyl-N,N-dimethyldodecan-1-aminium exhibit anti-neoplastic activities by arresting cell cycle progression in cancer cells. For instance, one study demonstrated that these compounds could inhibit the growth of U937 human leukemia cells by affecting cyclin-dependent kinase levels, which are crucial for cell cycle regulation .
Emulsifying Agent
This compound can serve as an effective emulsifying agent in various formulations. Its ability to stabilize emulsions makes it valuable in the cosmetic and pharmaceutical industries, where uniform dispersion of active ingredients is critical.
Phase Transfer Catalyst
The compound's quaternary ammonium structure allows it to act as a phase transfer catalyst, facilitating reactions between organic and aqueous phases. This property is particularly useful in organic synthesis, where it can enhance reaction rates and yields by improving the solubility of reactants .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Kim et al. (2023) | Demonstrated anti-inflammatory effects in rat models of colitis | Potential treatment for IBD |
| Jeong et al. (2014) | Inhibition of cell cycle progression in leukemia cells | Cancer therapy research |
| Material Science Research | Effective emulsifier for cosmetic formulations | Cosmetic industry applications |
Mechanism of Action
The antimicrobial action of N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This compound also interferes with essential cellular processes, further contributing to its antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Alkyl Chain Lengths
BAC12 belongs to the benzalkonium chloride (BAC) family, which includes homologs with alkyl chains ranging from C12 to C16. Key comparisons:
Key Trends :
- Chain Length vs. Activity : Longer alkyl chains (e.g., C16) enhance antimicrobial potency due to increased membrane disruption but reduce solubility. BAC12 (C12) balances activity and solubility .
- Thermal Stability : Higher chain-length analogs (e.g., C14) exhibit higher melting points, impacting formulation stability .
Functional Group Modifications
2.2.1. Hydroxyethyl-Substituted QACs
Compounds like DHEMA (N,N-bis(hydroxyethyl)-N-dodecyl-N-methylammonium chloride) and 5b (N-benzyl-N,N-bis(2-hydroxyethyl)dodecan-1-aminium chloride) demonstrate enhanced decontamination efficacy compared to BAC12. For example:
- At pH 11, 5b achieves a 20–30% higher decontamination rate than BAC12 due to improved hydrogen bonding and micelle stability .
- Hydroxyethyl groups reduce the "empty micelle effect" (loss of activity at high concentrations) by stabilizing surfactant aggregates .
2.2.2. Nitrobenzoxadiazole-Labeled QACs
NBD-DDA (N-dodecyl-N,N-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium iodide) incorporates a fluorescent nitrobenzoxadiazole group, enabling tracking of cellular uptake. Unlike BAC12, NBD-DDA is primarily used in research to study QAC-membrane interactions .
Antimicrobial Activity Comparison
Data from Figure 3 () highlights the relative decontamination rates of QACs at pH 11:
| Compound | Structure Modification | Decontamination Rate (Relative to BAC12) |
|---|---|---|
| BAC12 | Benzyl + C12 alkyl chain | 1.0 (baseline) |
| DHEMA | Hydroxyethyl substitution | 1.4× |
| 5b | Benzyl + hydroxyethyl substitution | 1.6× |
| DTMA | Trimethyl substitution (no benzyl) | 0.7× |
Biological Activity
N-Benzyl-N,N-dimethyldodecan-1-aminiumchloridehydrate, commonly referred to as BMDA, is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects, supported by relevant research findings and case studies.
BMDA is a quaternary ammonium salt with the molecular formula and a molecular weight of 362.02 g/mol. It is structurally related to other compounds like benzododecinium chloride, which is known for its antiseptic properties . The compound's hydrophilic cationic nature allows it to interact effectively with various biological membranes.
Anti-Cancer Activity
Research has demonstrated that BMDA exhibits significant anti-cancer properties, particularly against lung cancer cells. A study focusing on A549 lung cancer cells revealed that BMDA sensitizes these cells to apoptosis and autophagy, especially in those overexpressing cancer upregulated gene (CUG)2. The compound inhibits TGF-β signaling pathways, leading to reduced tumor growth both in vitro and in xenografted nude mice models .
Table 1: Summary of Anti-Cancer Effects of BMDA
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Jeong et al. (2014) | U937 (human leukemia) | Cell cycle arrest at G2/M phase | Reduced Cdk1 and Cdk2 levels; increased p21 expression |
| Kaowinn et al. (2018) | A549 (lung cancer) | Inhibition of migration and invasion | Suppression of TGF-β signaling; decreased Snail and Twist expression |
Anti-Inflammatory Activity
BMDA has also been shown to possess anti-inflammatory properties. In a study involving colitis models in rats, rectal administration of BMDA significantly reduced inflammatory markers such as TNF-α and IL-1β. The treatment inhibited the activation of key inflammatory pathways, including JNK and p38 MAPK, leading to decreased neutrophil infiltration and inflammatory mediator production .
Table 2: Effects of BMDA on Inflammatory Markers
| Inflammatory Marker | Control Group | BMDA Treatment |
|---|---|---|
| TNF-α | High | Significantly lower |
| IL-1β | High | Significantly lower |
| Myeloperoxidase (MPO) | Elevated | Reduced |
Antimicrobial Activity
The antimicrobial properties of BMDA are attributed to its ability to disrupt microbial membranes due to its cationic nature. It has been effective against various pathogens in preliminary studies, making it a potential candidate for use in disinfectants and preservatives .
Case Studies
- Colitis Treatment in Rats : A study demonstrated that BMDA administration led to significant improvements in colitis symptoms by reducing inflammation and protecting mucosal integrity.
- Rheumatoid Arthritis Model : In collagen-induced arthritis models, oral administration of BMDA resulted in diminished levels of inflammatory cytokines and improved joint health without noticeable liver toxicity .
Q & A
Basic Question: What are the standard synthetic protocols for preparing N-benzyl-N,N-dimethyldodecan-1-aminium chloride, and how can purity be validated?
Methodological Answer:
The synthesis typically involves quaternization of dodecyl dimethylamine with benzyl chloride in a polar solvent (e.g., ethanol or acetonitrile) under reflux. Stoichiometric optimization (e.g., 1.2:1 molar ratio of benzyl chloride to amine) ensures complete conversion . Post-synthesis, purification via recrystallization (using ethanol/ethyl acetate mixtures) removes unreacted precursors. Purity validation employs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
